Sesquicillin A

概要

説明

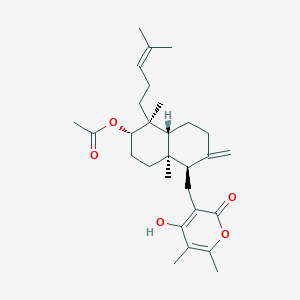

Sesquicillin A is an insecticidal antibiotic that belongs to the class of fungal metabolites. It was initially isolated from the culture broth of the fungus Albophoma species FKI-1778. This compound is known for its pyrano-diterpene skeleton and exhibits a variety of biological activities, including inhibitory effects on the growth of Artemia salina (brine shrimp) and Jurkat cells .

作用機序

セスキシリンAは、特定の分子標的と経路を阻害することでその効果を発揮します。癌細胞のG1期での細胞周期停止を誘導し、増殖を阻害することが示されています。 この化合物は、グルココルチコイド媒介シグナル伝達経路と相互作用し、細胞増殖の阻害とアポトーシスの誘導につながります .

類似化合物:

セスキシリンBからE: これらの化合物は、類似したピラノジテルペン骨格を共有しており、殺虫作用と細胞毒性を示します。

セスキシリンF: 新規に発見されたメロテルペノイドで、同様の生物活性を示します.

セスキシリンAのユニークさ: セスキシリンAは、グルココルチコイド媒介シグナル伝達の特異的な阻害効果と、癌細胞におけるG1期停止を誘導する能力により、ユニークです。 その独特の化学構造と生物活性は、科学研究と潜在的な治療的用途のための貴重な化合物となっています .

準備方法

Synthetic Routes and Reaction Conditions: Sesquicillin A is typically obtained through the cultivation of the fungus Albophoma species FKI-1778 in a nutrient medium. The fermentation process involves growing the fungus under controlled conditions, followed by extraction and purification of the compound using various chromatographic techniques .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the Albophoma species. The process includes optimizing the growth conditions to maximize yield, followed by extraction and purification using advanced chromatographic methods. The use of bioreactors and controlled fermentation parameters ensures consistent production quality .

化学反応の分析

Types of Reactions: Sesquicillin A undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each exhibiting unique biological activities .

科学的研究の応用

Insecticidal Applications

Insecticidal Properties : Sesquicillin A has been identified as an effective insecticidal agent. It shows moderate inhibitory activity against the growth of brine shrimp (Artemia salina), which is often used as a model organism for assessing toxicity in aquatic environments. The minimum inhibitory concentration (MIC) for this compound against A. salina is reported to be 6.25 μg/ml , indicating significant potency compared to other compounds in its class .

Experimental Procedures : The compound was isolated from soil samples collected from Amamiooshima Island, Japan, and its insecticidal properties were evaluated through bioassays that measured growth inhibition in A. salina and Jurkat cells (a human T-cell leukemia line). The results showed that this compound not only inhibits insect growth but also has cytotoxic effects on certain human cell lines, with an IC50 value of 34 μg/ml against Jurkat cells .

Antimicrobial Applications

Broad Spectrum Activity : Beyond insecticidal properties, this compound exhibits antimicrobial activity against various microorganisms. Its effectiveness as an antibiotic is attributed to its ability to inhibit glucocorticoid-mediated signal transduction pathways, which are crucial for immune response modulation .

Case Studies : Research indicates that this compound can serve as a potential therapeutic agent in treating infections caused by resistant bacterial strains. Further studies are ongoing to elucidate the mechanisms through which this compound exerts its antimicrobial effects, particularly in relation to its structural characteristics that allow interaction with microbial cell membranes .

Biochemical Research

Signal Transduction Inhibition : this compound has been studied for its role as an inhibitor of glucocorticoid signaling pathways. This property positions it as a candidate for further research into treatments for conditions where glucocorticoid signaling is dysregulated, such as autoimmune diseases and certain cancers .

Research Findings : Initial findings suggest that this compound may interact with specific cellular pathways involved in immune response modulation, warranting further investigation into its therapeutic potential and safety profile .

Comparative Analysis of Related Compounds

To better understand this compound's unique properties, the following table compares it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Diterpenoid | Insecticidal, Antimicrobial | Moderate inhibitory effect on A. salina |

| Nalanthalide | Diterpenoid | Antimicrobial | Strong antifungal properties |

| Candelalides A-C | Diterpenoid | Antimicrobial, Cytotoxic | Variability in bioactivity due to structure |

| DL-Sesquicillin | Diterpenoid | Glucocorticoid antagonist | Related but distinct activity profile |

This compound stands out due to its specific insecticidal properties and broader range of biological activities compared to these similar compounds.

類似化合物との比較

Sesquicillin B to E: These compounds share a similar pyrano-diterpene skeleton and exhibit insecticidal and cytotoxic activities.

Sesquicillin F: A newly discovered meroterpenoid with similar biological activities.

Uniqueness of Sesquicillin A: this compound is unique due to its specific inhibitory effects on glucocorticoid-mediated signal transduction and its ability to induce G1 phase arrest in cancer cells. Its distinct chemical structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications .

生物活性

Sesquicillin A is a natural product belonging to the class of sesquicillins, which are known for their diverse biological activities, particularly in the fields of insecticidal and cytotoxic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Overview of this compound

This compound was isolated from the culture broth of Albophoma sp. FKI-1778, alongside other sesquicillins (B-E). All sesquicillins share a common pyrano-diterpene skeleton, which is crucial for their biological activities. The compound exhibits notable insecticidal properties and cytotoxic effects against various cell lines.

1. Insecticidal Activity

This compound demonstrates significant insecticidal activity, particularly against Artemia salina (brine shrimp). The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Compound | MIC (μg/ml) |

|---|---|

| This compound | 6.25 |

| Sesquicillin C | 100 |

| Sesquicillin E | 100 |

These results suggest that this compound is the most effective among its counterparts in inhibiting the growth of A. salina .

2. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using Jurkat cells, a human T lymphocyte cell line. The half-maximal inhibitory concentration (IC50) values for sesquicillins are as follows:

| Compound | IC50 (μg/ml) |

|---|---|

| This compound | 34.0 |

| Sesquicillin C | 38.3 |

| Sesquicillin B | Weak activity |

| Sesquicillin D | Weak activity |

| Sesquicillin E | Weak activity |

The data indicates that while this compound and C exhibit moderate cytotoxicity, the other sesquicillins show weak activity .

This compound acts as an inhibitor of glucocorticoid-mediated signal transduction. This mechanism is particularly relevant in contexts where glucocorticoids play a role in inflammation and immune response modulation. Research has shown that sesquicillins can interfere with glucocorticoid receptor signaling pathways, potentially leading to therapeutic applications in inflammatory diseases .

Study on Insecticidal Properties

A study conducted by Uchida et al. (2005) focused on the insecticidal properties of various sesquicillins, including A. The findings reinforced the compound's efficacy against A. salina, supporting its potential use as a natural insecticide .

Cytotoxicity Assessment

In another study, researchers assessed the cytotoxicity of sesquicillins on Jurkat cells and found that this compound's IC50 value indicated its effectiveness as a cytotoxic agent compared to other compounds within the same group . This highlights its potential for further development in cancer therapeutics.

特性

IUPAC Name |

[(1S,2S,4aR,5R,8aR)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRWDMXUDDAXMF-JJPZVYOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。